N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
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Description
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O5S2 and its molecular weight is 488.58. The purity is usually 95%.
BenchChem offers high-quality N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound has been investigated for its cytotoxic effects against cancer cells. In vitro studies demonstrated that it exhibits good cytotoxicity against human cancer cell lines MCF-7 and HeLa, comparable to the standard drug Cisplatin .
- The synthesized triazole derivatives derived from this compound were also evaluated for antibacterial activity. Most of these derivatives showed good to moderate antibacterial activity against different bacterial strains, comparable to the positive control drug Streptomycin .
Anticancer Activity
Antibacterial Properties
properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-14(27)23-16-7-10-19-20(12-16)32-22(24-19)25-21(28)15-5-8-18(9-6-15)33(29,30)26(2)13-17-4-3-11-31-17/h5-10,12,17H,3-4,11,13H2,1-2H3,(H,23,27)(H,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZFCFUDBUITIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.